3-Chloroisothiazole

Descripción general

Descripción

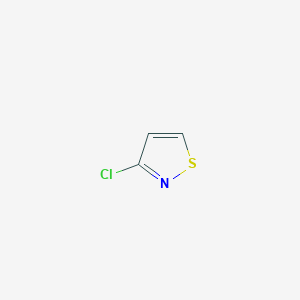

3-Chloroisothiazole is a heterocyclic compound containing a five-membered ring with nitrogen, sulfur, and chlorine atoms. This compound is of significant interest due to its diverse biological activities and its utility as a synthetic intermediate in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloroisothiazole can be synthesized through various methods. One common approach involves the reaction of this compound-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride, palladium chloride, and triphenylphosphine in acetonitrile at approximately 82°C. This reaction yields 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of isothiazole derivatives under controlled conditions. The process parameters, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution with a range of reagents:

Key Findings :

-

Reactivity is influenced by solvent polarity and catalyst choice. Phase-transfer catalysts (e.g., quaternary ammonium salts) enhance substitution efficiency by stabilizing transition states .

-

Competing ring-opening pathways occur with strong nucleophiles (e.g., CN⁻), yielding thiocyanates or disulfides .

Coupling Reactions

3-Chloroisothiazole participates in cross-coupling reactions, enabling aryl functionalization:

Mechanistic Insight :

-

Copper(I)-mediated couplings favor electron-deficient aryl halides, with dimethylformamide (DMF) as an optimal solvent .

-

Palladium catalysts enable selective arylation at position 4, preserving the chlorine substituent .

Ring-Opening and Rearrangement

Under specific conditions, the isothiazole ring undergoes fission or rearrangement:

-

Base-Induced Ring Opening :

Ethanolic sodium ethoxide cleaves the ring, forming 3-ethoxy-1,2-benzisothiazole without ring-opened byproducts . -

Acid-Catalyzed Rearrangement :

Treatment with POCl₃ generates reactive intermediates that cyclize into benzo[c]isothiazoles (83% yield) .

Notable Example :

This pathway is critical for synthesizing fused-ring systems in medicinal chemistry .

Cyclization and Heterocycle Formation

This compound serves as a precursor for complex heterocycles:

-

Intramolecular Cyclization :

Reacts with 3-aminopropenethiones under CrO₃/SiO₂ to form 4-cyanoisothiazoles (64–90% yield) . -

Formation of Azetidinones :

Condensation with 2-aminobenzothiazole-6-carboxylic acid yields β-lactam derivatives (53% yield) .

Applications :

-

Azetidinone derivatives exhibit antimicrobial activity against E. coli and S. aureus (MIC: 0.5–2.6 μg/mL) .

Mechanistic Studies and Structural Analysis

-

X-Ray Crystallography : Confirmed the structure of 3-(3-aminobenzo[ b]thiophen-2-yl)-1,2-benzisothiazole, revealing a planar heterocyclic core with bond lengths consistent with aromatic delocalization .

-

Kinetic Studies : Nucleophilic substitution at C3 follows second-order kinetics, with rate constants dependent on nucleophile strength and solvent dielectric constant .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Chloroisothiazole and its derivatives are recognized for their potential as therapeutic agents. Research indicates that these compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have focused on the synthesis of isothiazole derivatives with anticancer properties. For instance, compounds derived from 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides have shown significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells. The most active derivatives were noted to have IC50 values below 15 µg/mL, indicating potent activity against resistant cancer cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MCF-7 | <15 |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | LoVo | <15 |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | LoVo/DX | <20 |

These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents.

Antimicrobial Properties

The antibacterial and antifungal activities of isothiazoles are well-documented. For example, isothiazolinones, which include chlorinated isothiazoles, have demonstrated effective biocidal activity against various pathogens such as Escherichia coli and Staphylococcus aureus . The presence of chlorine in the isothiazole structure has been shown to enhance its biocidal efficacy.

Industrial Applications

This compound is also utilized in various industrial applications primarily due to its biocidal properties.

Biocidal Formulations

Isothiazoles are commonly used as preservatives in cosmetics and industrial products due to their ability to inhibit microbial growth. They are effective against a wide range of microorganisms, making them suitable for use in personal care products, paints, and coatings . The incorporation of this compound into formulations can provide long-lasting protection against contamination.

Agrochemical Applications

In agriculture, isothiazoles are employed as fungicides and herbicides. Their ability to disrupt cellular processes in fungi makes them valuable in crop protection strategies. Research has indicated that certain isothiazole derivatives exhibit effective antifungal activity against plant pathogens, thereby enhancing crop yields and quality .

Synthesis and Chemical Reactions

The synthesis of this compound derivatives often involves various chemical methodologies that allow for the modification of the isothiazole ring to enhance biological activity or improve solubility.

Photochemical Synthesis

Recent advancements have introduced photochemical methods for synthesizing thiazoles and isothiazoles, providing alternative pathways that may yield higher purity or different structural variants . This approach highlights the versatility of isothiazole chemistry in developing new compounds with tailored properties.

Safety and Toxicology Considerations

Despite the promising applications of this compound, safety assessments are crucial due to potential health hazards associated with exposure to isothiazolinones. Reports have linked these compounds to allergic reactions and respiratory issues among industrial workers . Therefore, ongoing research into their toxicological profiles is essential for safe usage guidelines.

Mecanismo De Acción

The mechanism of action of 3-chloroisothiazole involves its interaction with biological targets, such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects .

Comparación Con Compuestos Similares

3-Bromoisothiazole: Similar in structure but contains a bromine atom instead of chlorine.

4,5-Dichloroisothiazole: Contains two chlorine atoms at different positions on the ring.

Uniqueness: 3-Chloroisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Chloroisothiazole is a member of the isothiazole family, characterized by its unique five-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, which include antiviral, antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The molecular structure of this compound is defined by the presence of a chlorine atom at the 3-position of the isothiazole ring. This structural modification significantly influences its reactivity and biological properties. The synthesis of this compound derivatives often involves methods such as cyclization reactions and nucleophilic substitutions. For example, chlorinated isothiazoles can be synthesized through various ring-forming reactions using starting materials like 3-aminopropenethiones .

Antiviral Activity

One notable biological activity of this compound derivatives is their antiviral potential. Research has shown that certain derivatives exhibit significant antiviral activity against poliovirus. For instance, 5-phenylisothiazole has been reported to demonstrate effective antiviral properties . The mechanism often involves interference with viral replication processes, making these compounds promising candidates for further development in antiviral therapies.

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial activity. Studies indicate that these compounds possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that a derivative exhibited zones of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although these were less effective than the standard antibiotic streptomycin .

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have shown antifungal activity. Isothiazoles are known to act as biocides in various applications, including agricultural settings where they serve as fungicides. Their mechanism often involves disrupting fungal cell membranes or inhibiting essential metabolic pathways within the fungi .

Anticancer Properties

The anticancer potential of this compound has been a significant focus in recent research. Various studies have reported that isothiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds such as CP-547.632 have shown promise as tyrosine kinase inhibitors with antineoplastic activity, particularly in non-small cell lung cancer . The selectivity of these compounds towards cancer cells while sparing normal cells highlights their therapeutic potential.

Case Studies

- Antiviral Study : A derivative of this compound was tested for its ability to inhibit poliovirus replication in vitro, demonstrating significant efficacy compared to control groups.

- Antibacterial Testing : A series of synthesized derivatives were evaluated against E. coli and S. aureus, showing promising results that warrant further exploration into their mechanisms of action.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells, suggesting their potential role in chemotherapy regimens.

Summary Table of Biological Activities

| Biological Activity | Compound/Derivative | Mechanism/Notes |

|---|---|---|

| Antiviral | 5-Phenylisothiazole | Effective against poliovirus |

| Antibacterial | Various Derivatives | Zones of inhibition: S. aureus (20.5 mm), C. violaceum (17 mm) |

| Antifungal | Isothiazole Derivatives | Disrupts fungal cell membranes |

| Anticancer | CP-547.632 | Tyrosine kinase inhibitor |

Propiedades

IUPAC Name |

3-chloro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJUDPCTYRQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500367 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-66-4 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 3-chloroisothiazole-4-carbonitrile as a starting material in organic synthesis?

A1: this compound-4-carbonitrile is a versatile building block in organic synthesis. Its structure allows for regioselective modifications, particularly at the 5th position. For example, researchers successfully performed palladium-catalyzed coupling reactions, like Stille, Negishi, and Sonogashira couplings, with this compound-4-carbonitrile to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups at the 5th position. [, ]. Additionally, it can undergo silver-mediated palladium-catalyzed direct C-H arylation/heteroarylation, further expanding its synthetic utility. []

Q2: What is the reactivity difference between 3,5-dichloroisothiazole-4-carbonitrile and 3,5-dibromoisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions?

A2: Research indicates that 3,5-dibromoisothiazole-4-carbonitrile exhibits higher reactivity compared to 3,5-dichloroisothiazole-4-carbonitrile in palladium-catalyzed coupling reactions. This difference in reactivity makes the dibromo derivative a more favorable substrate for Stille, Negishi, and Sonogashira couplings, leading to more efficient reactions and higher yields. []

Q3: Can you elaborate on the challenges associated with Suzuki coupling reactions involving 3-substituted isothiazoles?

A3: Studies have shown that various 3-substituted isothiazoles, particularly those with substituents like chlorine, bromine, mesylate, tosylate, and triflate, display lower reactivity in Suzuki coupling reactions targeting the isothiazole C-3 position. This lack of reactivity often hinders the successful execution of Suzuki couplings and limits the synthetic possibilities at this specific position. []

Q4: What are some alternative synthetic strategies to overcome the limitations of direct Suzuki coupling at the C-3 position of isothiazoles?

A4: To circumvent the challenges associated with direct Suzuki coupling at the C-3 position, researchers successfully employed a different approach. They synthesized 3-iodo-5-phenyl-isothiazole-4-carbonitrile via Sandmeyer iodination. This iodo derivative proved to be a more reactive substrate and successfully participated in Suzuki coupling, as well as other reactions like Ullmann-type coupling, Stille, Negishi, and Sonogashira couplings. This strategy effectively introduces desired substituents at the C-3 position despite the limitations of direct coupling methods. []

Q5: Has this compound-based chemistry led to the development of any new heterocyclic systems?

A5: Yes, research on this compound derivatives has led to the synthesis of novel heterocyclic systems. For example, "3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine 7,7-dioxide" represents a new heterocyclic system, highlighting the potential of this compound chemistry to expand the diversity of heterocyclic compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.